molecular formula C16H28N2O6 B2853077 Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2206610-58-2

Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate

Cat. No.: B2853077
CAS No.: 2206610-58-2
M. Wt: 344.408
InChI Key: OGYABPHROHFZRE-UHFFFAOYSA-N
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Description

Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.40 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro undecane core. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate typically involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt . The process involves the use of solvents such as dichloromethane and requires careful temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is typically purified using crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYABPHROHFZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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